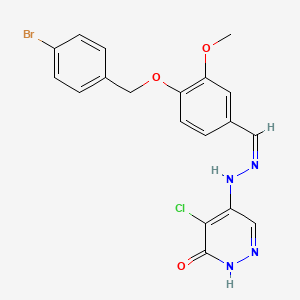![molecular formula C12H17NO2 B14874102 Tert-butyl 1-ethynyl-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14874102.png)
Tert-butyl 1-ethynyl-5-azaspiro[2.3]hexane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-ethynyl-5-azaspiro[2.3]hexane-5-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of the tert-butyl group and the ethynyl group in its structure makes it an interesting molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-ethynyl-5-azaspiro[2.3]hexane-5-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-ethynyl-5-azaspiro[2.3]hexane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce saturated spiro compounds.
Scientific Research Applications
Tert-butyl 1-ethynyl-5-azaspiro[2.3]hexane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which tert-butyl 1-ethynyl-5-azaspiro[2.3]hexane-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the spirocyclic structure can enhance binding affinity through steric effects. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate
- Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
- Tert-butyl 3-ethynylazetidine-1-carboxylate
Uniqueness
Tert-butyl 1-ethynyl-5-azaspiro[2.3]hexane-5-carboxylate is unique due to the presence of both the ethynyl and spirocyclic groups in its structure. This combination imparts distinct chemical reactivity and binding properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
tert-butyl 2-ethynyl-5-azaspiro[2.3]hexane-5-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-5-9-6-12(9)7-13(8-12)10(14)15-11(2,3)4/h1,9H,6-8H2,2-4H3 |
InChI Key |
QSPAKAROSUPJKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC2C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


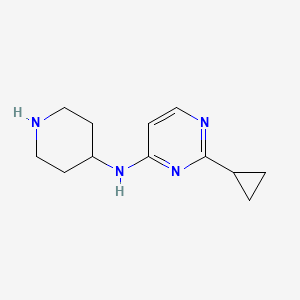
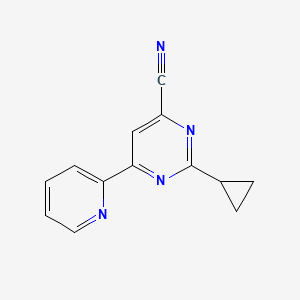
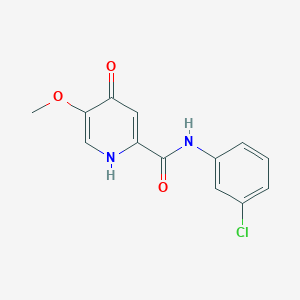

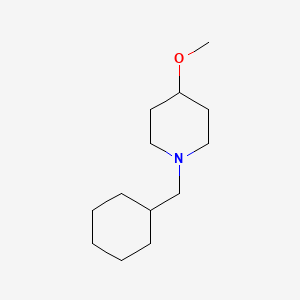
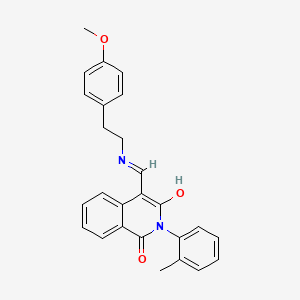
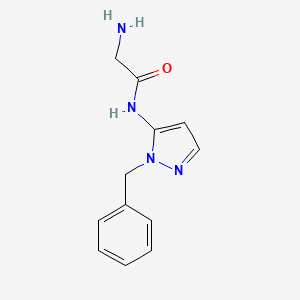

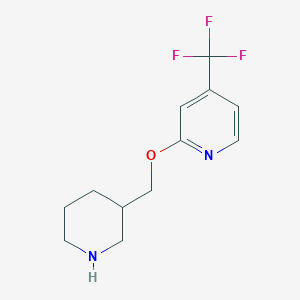
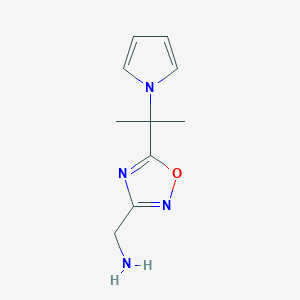

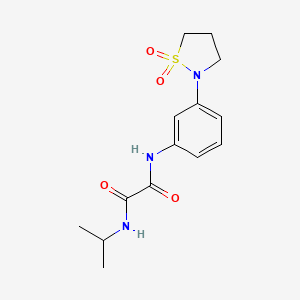
![1-Ethenyl-4-[(2,2,2-trifluoroethoxy)methyl]benzene](/img/structure/B14874099.png)
